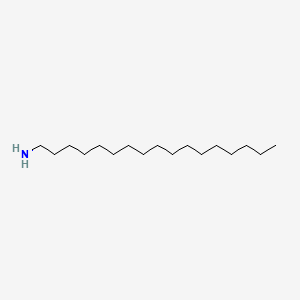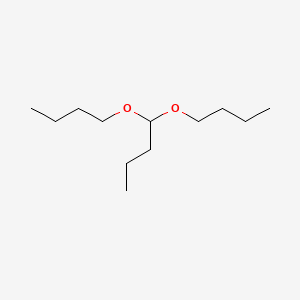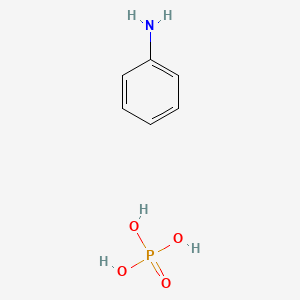
Phosphate d'aniline
Vue d'ensemble
Description
Aniline phosphate, also known as phenylamine phosphate, is an organic compound with the molecular formula C6H10NO4P. It is a derivative of aniline, where the aniline molecule is combined with phosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
Aniline phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Aniline phosphate is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: Aniline phosphate is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Aniline phosphate, like other aniline derivatives, primarily targets certain organic molecules, particularly those containing benzene rings . Anilines are benzene rings with a nitrogen atom attached . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 .
Mode of Action
Aniline phosphate interacts with its targets through a process known as the nitration-reduction pathway . This involves replacing a carbon-hydrogen (C–H) bond in a benzene ring with a carbon-nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Biochemical Pathways
Aniline and its derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups . Aniline can be polymerized by ammonium persulfate (APS) in acidic condition and form gold-polyaniline core-shell nanoparticles (Au@PANI NPs) in the presence of gold nanoparticles (AuNPs) with the assistance of sodium dodecyl sulfate (SDS) .
Pharmacokinetics
Aniline and its dimethyl derivatives reportedly have rapid elimination rates . The plasma concentrations of aniline and its dimethyl derivatives after single oral doses in rats were quantitatively measured and semi-quantitatively estimated .
Result of Action
The result of aniline phosphate’s action is the production of anilines, which are key ingredients for making high-value commercial products . Aniline compounds are also precursors for one of the two monomers needed to produce polyurethane materials . In addition, aniline phosphate may have haematotoxic effects after metabolic N-hydroxylation .
Action Environment
The action of aniline phosphate can be influenced by environmental factors. For instance, the presence of a carbon source enhances the production of anilines . Moreover, the reaction environment, such as the presence of gold nanoparticles (AuNPs) and sodium dodecyl sulfate (SDS), can affect the polymerization process of aniline .
Analyse Biochimique
Biochemical Properties
Aniline phosphate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in nitrogen metabolism, such as aminotransferases and deaminases. These interactions often involve the transfer of phosphate groups, which can modulate the activity of these enzymes. For instance, aniline phosphate can act as a substrate for certain kinases, leading to the phosphorylation of target proteins and subsequent changes in their activity .
Cellular Effects
Aniline phosphate has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the activity of signaling molecules such as protein kinases and phosphatases, which play critical roles in regulating cell function. Additionally, aniline phosphate can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism, including alterations in the rates of glycolysis, oxidative phosphorylation, and other metabolic pathways .
Molecular Mechanism
The molecular mechanism of aniline phosphate involves its interactions with various biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, aniline phosphate can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. Alternatively, it can activate enzymes by promoting conformational changes that enhance their catalytic activity. These interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aniline phosphate can change over time due to its stability, degradation, and long-term effects on cellular function. Aniline phosphate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products can have different effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism. Long-term studies have shown that aniline phosphate can have persistent effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of aniline phosphate can vary with different dosages in animal models. At low doses, aniline phosphate can have beneficial effects on cellular function, including enhanced enzyme activity and improved metabolic efficiency. At high doses, it can have toxic effects, including inhibition of enzyme activity, disruption of cellular metabolism, and induction of apoptosis. These effects can be dose-dependent, with threshold effects observed at specific dosage levels. Additionally, high doses of aniline phosphate can lead to adverse effects such as oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
Aniline phosphate is involved in various metabolic pathways, including those related to nitrogen metabolism and phosphate homeostasis. It can interact with enzymes such as aminotransferases and deaminases, leading to changes in the rates of nitrogen metabolism. Additionally, aniline phosphate can influence phosphate homeostasis by modulating the activity of phosphate transporters and other regulatory proteins. These interactions can lead to changes in metabolic flux and metabolite levels, including alterations in the concentrations of key metabolic intermediates .
Transport and Distribution
The transport and distribution of aniline phosphate within cells and tissues are mediated by various transporters and binding proteins. Aniline phosphate can be transported across cell membranes by specific phosphate transporters, which facilitate its uptake and distribution within cells. Additionally, it can bind to various proteins within the cell, including enzymes and regulatory proteins, which can influence its localization and accumulation. These interactions can affect the overall distribution of aniline phosphate within tissues, including its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of aniline phosphate is influenced by various targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals present on its molecular structure. Additionally, post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell. These factors can affect the overall function of aniline phosphate, including its interactions with other biomolecules and its role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aniline phosphate can be synthesized through the reaction of aniline with phosphoric acid. The reaction typically involves mixing aniline with a stoichiometric amount of phosphoric acid under controlled temperature conditions. The reaction can be represented as follows: [ \text{C6H5NH2} + \text{H3PO4} \rightarrow \text{C6H5NH3}^+ \text{H2PO4}^- ]
Industrial Production Methods: In industrial settings, aniline phosphate is produced by reacting aniline with phosphoric acid in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain high-purity aniline phosphate.
Types of Reactions:
Oxidation: Aniline phosphate can undergo oxidation reactions to form various oxidation products, including nitroso compounds and nitro compounds.
Reduction: It can be reduced to form aniline and other related compounds.
Substitution: Aniline phosphate can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Nitroaniline, nitrosoaniline.
Reduction: Aniline.
Substitution: Various substituted aniline derivatives.
Comparaison Avec Des Composés Similaires
Aniline: The parent compound of aniline phosphate, used widely in the chemical industry.
Nitroaniline: An oxidized derivative of aniline, used in the production of dyes and pigments.
Sulfanilic Acid: A sulfonated derivative of aniline, used in the synthesis of azo dyes.
Uniqueness of Aniline Phosphate: Aniline phosphate is unique due to its combination of aniline and phosphoric acid, which imparts distinct chemical properties. Its ability to participate in both organic and inorganic reactions makes it a versatile compound in various applications.
Propriétés
IUPAC Name |
aniline;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZCSWFKVAHBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121220-43-7, 17843-02-6, 62-53-3 (Parent) | |
| Record name | Benzenamine, homopolymer, phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121220-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17843-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, phosphate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7068053 | |
| Record name | Benzenamine phosphate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37832-42-1, 71411-65-9 | |
| Record name | Monobasic aniline orthophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71411-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, phosphate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, phosphate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine phosphate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aniline phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anilinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research on Aniline Phosphate derivatives?
A1: The provided research focuses heavily on the kinetics and mechanism of hydrolysis of various Aniline Phosphate esters in acidic media. [, , , , , , , , ] This includes studying the effects of acid concentration, temperature, ionic strength, and solvent on the rate of hydrolysis, as well as determining the reactive species involved.
Q2: What type of bond fission is typically observed in the hydrolysis of these Aniline Phosphate esters?
A2: The research suggests that the hydrolysis of these esters generally involves P-N bond fission. [, , , , ] This conclusion is drawn from comparing kinetic rate data with similar compounds.
Q3: What experimental techniques are commonly employed to investigate the hydrolysis of Aniline Phosphate esters?
A4: Researchers primarily use spectrophotometry to study the hydrolysis of these esters. [, , ] Allen's modified colorimetric method is frequently employed to measure the rate of inorganic phosphate appearance, which directly correlates to the rate of ester hydrolysis.
Q4: Why is understanding the mechanism of Aniline Phosphate ester hydrolysis important?
A5: Understanding the mechanism, including the reactive species and the influence of factors like pH and temperature, is crucial for predicting the stability and behavior of these compounds in various environments. [, ] This knowledge is particularly relevant considering the application of some Aniline Phosphate esters as pesticides and their potential environmental impact. [, ]
Q5: Beyond hydrolysis, are there other applications of Aniline Phosphate derivatives mentioned in the provided research?
A6: Yes, one study mentions the use of Aniline Phosphate and para-Anisidine Phosphate reagents for detecting sugars on chromatograms. [] This highlights the versatility of this class of compounds in analytical chemistry.
Q6: What theoretical concepts are applied to analyze the kinetic data and understand the reaction mechanism?
A6: The research utilizes several theoretical concepts to interpret experimental results. These include:
- Hammett acidity function: Used to correlate reaction rates with acidity. [, , , ]
- Zucker-Hammett hypothesis: Helps in determining the molecularity of the reaction. [, , ]
- Bunnett parameters and Bunnett-Olsen parameters: Provide insights into the mechanism and transition state of the reaction. [, , , ]
- Arrhenius parameters: Used to determine the activation energy and pre-exponential factor, offering clues about the reaction mechanism. [, , ]
- Isokinetic relationship: Helps in understanding the transition state structure and reaction pathway. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




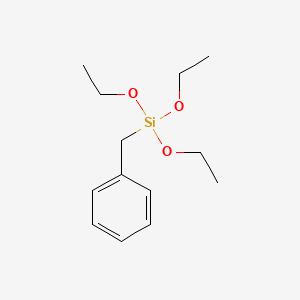
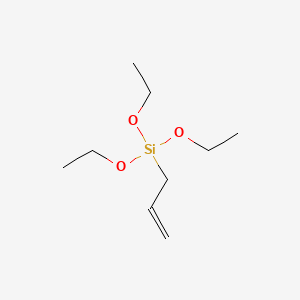
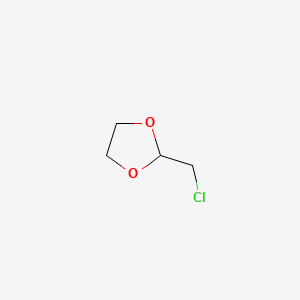
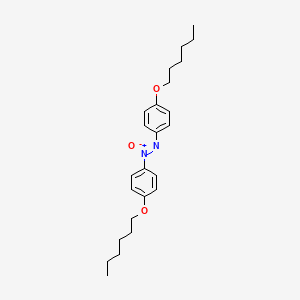
![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)

